molecular formula C5H13N3 B097328 1,1-Diethylguanidine CAS No. 18240-93-2

1,1-Diethylguanidine

Cat. No. B097328
CAS RN: 18240-93-2
M. Wt: 115.18 g/mol
InChI Key: PDDWJLGBNYUCQO-UHFFFAOYSA-N
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Description

1,1-Diethylguanidine is a chemical compound with the molecular formula C5H13N3 . It has an average mass of 115.177 Da and a monoisotopic mass of 115.110947 Da .


Molecular Structure Analysis

The molecular structure of 1,1-Diethylguanidine consists of 5 carbon atoms, 13 hydrogen atoms, and 3 nitrogen atoms . For more detailed structural information, you may refer to resources like ChemSpider .


Physical And Chemical Properties Analysis

1,1-Diethylguanidine has a molecular weight of 115.177 Da . The hydrochloride form of 1,1-Diethylguanidine has a melting point of 148-149 °C .

Scientific Research Applications

Chemical Reactions and Derivatives

1,1-Diethylguanidine, through condensation with beta-diketones, forms 2-(diethylamino)pyrimidines. These reactions are versatile, accommodating various substituents including aliphatic, mixed aliphatic-aromatic, aromatic-carbocyclic, and aromatic-heterocyclic moieties (Kreutzberger & Leyke-Röhling, 1978).

Biochemical Interactions

1,1-Diethylguanidine, in its various forms, has been studied for its biochemical properties. Aminoguanidine, for instance, is known to react with alpha,beta-dicarbonyl compounds like methylglyoxal, glyoxal, and 3-deoxyglucosone, forming substituted 3-amino-1,2,4-triazine derivatives and inhibiting the formation of advanced glycation endproducts (AGEs) (Thornalley, 2003).

Mutagenesis

N-methyl-N-nitro-N-nitrosoguanidine, a derivative of guanidine, has been utilized as a mutagen in studies involving Escherichia coli. This has helped in directing mutagenesis and understanding the chromosome's replication mode (Guerola, Ingraham, & Cerdá-Olmedo, 1971).

Therapeutic Applications

Various guanidine derivatives have been explored for their potential therapeutic applications. For instance, their effects on neuromuscular and ganglionic transmission have been studied, showing antagonizing effects against tubocurarine or gallamine triethiodide-induced paralysis (Barzaghi, Mantegazza, & Riva, 1962).

Catalysis and Chemical Synthesis

1,1,3,3-Tetramethylguanidine acts as an effective catalyst for cyanosilylation of ketones and aldehydes, forming cyanohydrin trimethylsilyl ethers. This process is notable for its efficiency and the minimal catalyst loading required (Wang, Huang, Jiang, Liu, & Feng, 2006).

Inhibition of Nitric Oxide Formation

1,1-Dimethylguanidine has been compared to other guanidines for its ability to inhibit nitric oxide formation. It has been found to be a potent inhibitor of both cytokine-inducible and vascular constitutive isoforms of nitric oxide synthase, alongside other guanidines like aminoguanidine and N,N'-diaminoguanidine (Hasan et al., 1993).

Deprotection in Organic Chemistry

1,1,3,3-Tetramethylguanidine serves as a chemoselective deprotection agent for silyl and acetyl groups on acidic hydroxyl groups like phenol and carboxylic acid, demonstrating its importance in organic synthesis (Oyama & Kondo, 2003).

Other Applications

1,1-Diethylguanidine and its derivatives have been studied in various other contexts, including their roles in diabetes treatment, preventing retinal lesions, and as inhibitors in diabetic nephropathy (Twigg et al., 2002).

Safety And Hazards

1,1-Diethylguanidine sulfate is advised for R&D use only and not for medicinal, household, or other uses . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

1,1-diethylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N3/c1-3-8(4-2)5(6)7/h3-4H2,1-2H3,(H3,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDDWJLGBNYUCQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30171292
Record name Guanidine, 1,1-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30171292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Diethylguanidine

CAS RN

18240-93-2
Record name Guanidine, 1,1-diethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018240932
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guanidine, 1,1-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30171292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
N Bromand - 2012 - dspace.cuni.cz
Pathological fungi carry the ability to cause serious medical problems and moreover cause various diseases. Drug therapy and new active compounds against these medical problems …
Number of citations: 0 dspace.cuni.cz
A Kreutzberger, S Leyke-Röhling - Arzneimittel-forschung, 1978 - europepmc.org
By condensation of 1, 1-diethylguanidine (1) with beta-diketones (2), the 2-(diethylamino) pyrimidines (3) are formed. Aside from beta-diketones substituted by aliphatic (2 a--e), mixed …
Number of citations: 1 europepmc.org
M TSUCHIYA, Y IWANAMI - Analytical Sciences, 1992 - jlc.jst.go.jp
A simple method has been developed for the determination of cobalt. The cobalt(III) complex of 2-diethylamino-5-nitroso-1, 4, 5, 6-tetrahydropyrimidine-4, 6-dione (ENPD) is soluble in …
Number of citations: 1 jlc.jst.go.jp
M Tsuchiya, Y Iwanami - Analytical sciences, 1992 - Springer
A simple method has been developed for the determination of cobalt. The cobalt(III) complex of 2-diethylamino-5-nitroso-1,4,5,6-tetrahydropyrimidine-4,6-dione (ENPD) is soluble in …
Number of citations: 5 link.springer.com
JY Cai, DJ Evans - Coloration technology, 2007 - Wiley Online Library
This paper reports on a new technology for bleaching cellulosic textiles. The technology is based on the use of a substituted guanidine additive in a peroxide bleaching system. We …
Number of citations: 41 onlinelibrary.wiley.com
K Tanaka, Y Konno, Y Kuraishi, I Kimura… - Bioorganic & medicinal …, 2002 - Elsevier
We describe here the synthesis and the anti-angiogenic and anti-rheumatic activities of 4-(3,4,5-trimethoxyphenyl)-6-(2,4,5-trimethoxyphenyl)-2-diethylaminopyrimidine (TAS-202), a …
Number of citations: 11 www.sciencedirect.com
T NISHIMURA, S TANABE, H TOKU… - Chemical and …, 1969 - jstage.jst.go.jp
Voges and Proskauer4> reported in 1898 the production of an eosin—like coloration in glucose peptone cultures of certain organisms to which was added 10% potassium hydroxide. …
Number of citations: 14 www.jstage.jst.go.jp
ML Kantam, S Priyadarshini, PJA Joseph, P Srinivas… - Tetrahedron, 2012 - Elsevier
Nanocrystalline ZnO was found to be a highly efficient heterogeneous catalyst for the guanylation of amines with various carbodiimides to afford N,N′,N″-trisubstituted guanidines in …
Number of citations: 36 www.sciencedirect.com
I D'Auria, V Ferrara, C Tedesco… - ACS Applied Polymer …, 2021 - ACS Publications
Poly(lactic acid) (PLA) is currently by far the most commercially relevant biodegradable polymer derived from bio-renewable sources. The industrial production of high molecular weight …
Number of citations: 15 pubs.acs.org
M Devi, S Jaiswal, J Dwivedi… - Current Organic …, 2021 - ingentaconnect.com
The present review focuses on the synthesis of two heteroatoms containing sixmembered heterocyclic compounds, ie, pyrimidine. In this review, a number of pyrimidine derivatives have …
Number of citations: 8 www.ingentaconnect.com

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